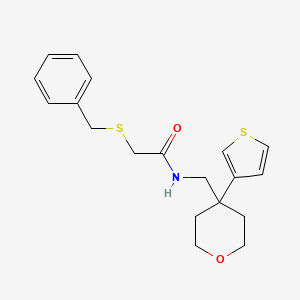

2-(benzylthio)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide

Description

2-(Benzylthio)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide is a synthetic acetamide derivative featuring a benzylthio (-S-CH₂C₆H₅) group and a tetrahydro-2H-pyran ring substituted with a thiophene moiety. Its structure combines sulfur-containing functional groups (thioether and thiophene) with a rigid tetrahydropyran scaffold, which may enhance metabolic stability and modulate biological interactions.

- Thioalkylation: Reaction of a thiol precursor (e.g., benzyl mercaptan) with a chloroacetamide intermediate under basic conditions (e.g., sodium acetate in ethanol) .

- Ring formation: The tetrahydro-2H-pyran-thiophene moiety could be synthesized via cyclization or substitution reactions, as seen in similar pyran and thiophene-containing compounds .

The compound’s structural complexity positions it as a candidate for pharmacological studies, particularly in targeting enzymes or receptors sensitive to sulfur-containing motifs.

Properties

IUPAC Name |

2-benzylsulfanyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2S2/c21-18(14-24-12-16-4-2-1-3-5-16)20-15-19(7-9-22-10-8-19)17-6-11-23-13-17/h1-6,11,13H,7-10,12,14-15H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLMLVPGNCXIPMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)CSCC2=CC=CC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(benzylthio)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, synthesizing information from diverse sources to present a comprehensive overview, including data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 307.45 g/mol. The structure features a benzylthio group, a tetrahydro-pyran moiety, and an acetamide functional group, which contribute to its pharmacological properties.

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds structurally similar to This compound . For instance, derivatives of benzylthio compounds have shown significant inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The inhibitory concentration (IC50) values for these compounds often fall in the nanomolar range, indicating potent activity.

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| Compound A | 52.75 | MCF-7 |

| Compound B | 49.88 | HCT116 |

The proposed mechanism of action for this class of compounds includes:

- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, leading to apoptosis in cancer cells.

- Targeting Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation and proliferation.

Case Studies

- In vitro Studies : In a study involving various benzylthio derivatives, it was found that the presence of the thiophenic group significantly enhanced anticancer activity by promoting better binding affinity to target proteins involved in cell cycle regulation.

- Molecular Docking Simulations : Docking studies revealed that the compound fits well into the active site of CDK2, forming essential hydrogen bonds with residues such as Leu83 and Glu132. This binding is critical for its inhibitory effects on kinase activity.

ADMET Properties

A preliminary assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile suggests favorable characteristics for oral bioavailability:

- Absorption : High permeability predicted based on structural features.

- Metabolism : Likely metabolized by cytochrome P450 enzymes.

- Excretion : Predominantly renal excretion anticipated.

Toxicological Studies

Toxicity assessments indicate low acute toxicity in preliminary animal studies, but further investigations are necessary to establish safety profiles comprehensively.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The compound’s unique substituents differentiate it from related acetamides. Key comparisons include:

*Calculated based on molecular formulas.

†Inferred from analogous syntheses .

- Steric Considerations : The tetrahydropyran-thiophene scaffold introduces rigidity, contrasting with flexible thietane or pyrazolone rings in analogs .

Crystallographic and Conformational Insights

While crystallographic data for the target compound is unavailable, highlights critical structural trends in acetamides:

- Hydrogen Bonding : The amide group in N-(1,5-dimethyl-3-oxo-2-phenyl...)acetamide forms R₂²(10) dimers via N–H⋯O interactions, stabilizing the crystal lattice . The target compound’s amide likely exhibits similar behavior, though steric hindrance from the benzylthio group may alter dimerization.

- Dihedral Angles : In , dihedral angles between aromatic rings range from 48° to 80°, influencing molecular packing . The tetrahydropyran ring in the target compound may enforce distinct torsional constraints, affecting bioavailability.

Computational and Experimental Validation Gaps

- ADMET Properties : emphasizes the importance of evaluating metabolic stability and toxicity for acetamide derivatives . The benzylthio group may pose oxidative liabilities, necessitating in vitro assays.

- Structural Confirmation : SHELX-based refinement () is recommended for resolving the compound’s crystal structure and validating synthetic accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.